molecular formula C25H15N3O2S2 B2792612 5-(1,3-benzothiazol-2-yl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide CAS No. 888411-07-2

5-(1,3-benzothiazol-2-yl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2792612
CAS No.: 888411-07-2
M. Wt: 453.53
InChI Key: DYDPUJLWCXIHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a thiophene-2-carboxamide core substituted at the 5-position with a 1,3-benzothiazole moiety and an N-linked 3-(1,3-benzoxazol-2-yl)phenyl group. This dual heterocyclic architecture combines benzothiazole (electron-deficient, sulfur-containing) and benzoxazole (oxygen-containing) rings, which are known to enhance pharmacokinetic properties and biological activity in medicinal chemistry .

Molecular Formula: C₂₅H₁₆N₃O₂S₂.

The benzothiazole and benzoxazole moieties are linked to DNA intercalation, kinase inhibition, and bacterial membrane disruption .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15N3O2S2/c29-23(21-12-13-22(31-21)25-28-18-9-2-4-11-20(18)32-25)26-16-7-5-6-15(14-16)24-27-17-8-1-3-10-19(17)30-24/h1-14H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDPUJLWCXIHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzothiazol-2-yl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of Benzo[d]oxazole and Benzo[d]thiazole Rings: These heterocyclic rings can be synthesized through cyclization reactions involving appropriate precursors such as o-aminophenol and o-aminothiophenol, respectively.

    Coupling Reactions: The benzo[d]oxazole and benzo[d]thiazole rings are then coupled with a thiophene derivative through cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzothiazol-2-yl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(1,3-benzothiazol-2-yl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or nucleic acids, modulating their function and leading to various biological effects. The compound’s photophysical properties also play a role in its mechanism of action, particularly in applications involving fluorescence.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Key Substituents Reported Activities Source
Target Compound: 5-(1,3-Benzothiazol-2-yl)-N-[3-(1,3-Benzoxazol-2-yl)phenyl]thiophene-2-carboxamide C₂₅H₁₆N₃O₂S₂ Benzothiazole, Benzoxazole, Thiophene Inferred: Anticancer, Antimicrobial
N-(1,3-Benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide C₁₈H₁₁ClN₂O₂S Benzothiazole, 3-Chlorophenyl, Furan Anticancer (cytotoxic screening)
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) C₁₅H₁₁Cl₂N₃OS₂ Thiazole, Dichlorobenzyl, Thiophene Cytotoxic, cytostatic (IC₅₀: 2–5 µM)
3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazole Variable Benzothiazole, Triazole, Pyridyl Antibacterial (Gram-positive), Antitubercular
5-[4’-(1,3-Benzoxazol-2-yl)phenyl]-10,15,20-tri-(N-methyl-3-pyridyl)-porphyrin triiodide (OPOR) C₄₈H₃₀N₈O Benzoxazole, Porphyrin Photosensitizer (anticancer)

Key Comparative Insights

Role of Heterocyclic Moieties
  • Benzothiazole vs. Benzoxazole :
    • Benzothiazole derivatives (e.g., compound 5f in ) exhibit strong anticancer activity due to interactions with cellular kinases or DNA.
    • Benzoxazole-containing compounds (e.g., OPOR in ) are often used in photodynamic therapy, leveraging their electron-deficient nature for reactive oxygen species generation.
    • The target compound’s dual heterocycles may synergize to enhance bioavailability and target multiple pathways .
Impact of Substituents
  • Thiophene vs. Furan :
    • Thiophene-based carboxamides (e.g., compound 5f ) show higher metabolic stability compared to furan analogs (e.g., N-(1,3-benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide ), as sulfur’s lower electronegativity reduces oxidative degradation.
  • Phenyl Group Modifications :
    • Chlorophenyl or dichlorobenzyl substituents (e.g., ) enhance lipophilicity and membrane penetration, critical for anticancer activity. The target compound’s unsubstituted phenyl group may favor solubility over potency.

Challenges :

  • Steric hindrance from the bulky benzothiazole and benzoxazole groups may reduce coupling efficiency, necessitating optimized reaction conditions (e.g., elevated temperatures or microwave assistance).

Biological Activity

5-(1,3-benzothiazol-2-yl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a benzoxazole phenyl group, which are known for their diverse biological activities. The chemical formula is C19H14N2O1SC_{19}H_{14}N_{2}O_{1}S, indicating the presence of nitrogen, sulfur, and oxygen atoms that contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Studies have indicated that derivatives of benzothiazole and benzoxazole exhibit significant antitumor properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds similar to this one have shown effectiveness against A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells by disrupting cell cycle progression and promoting apoptotic pathways .
  • Antimicrobial Effects : The compound's structure suggests potential antimicrobial properties. Research on related benzothiazole derivatives has demonstrated efficacy against various bacterial strains and protozoan parasites, suggesting that this compound may also possess similar activities .
  • Anti-inflammatory Properties : Benzothiazole derivatives have been reported to reduce inflammation markers such as IL-6 and TNF-α in vitro, indicating a possible role in managing inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of benzothiazole and benzoxazole derivatives:

  • Study on Anticancer Activity : A recent study synthesized 25 novel benzothiazole compounds, including analogs similar to the target compound. These were screened for their ability to inhibit cancer cell growth. Notably, one compound showed a significant reduction in cell viability at concentrations as low as 1 µM .
  • Antimicrobial Screening : Another research effort focused on synthesizing various benzoxazole derivatives for their antimicrobial properties. Compounds were tested against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

The following table summarizes key findings from studies on related compounds:

Compound NameBiological ActivityIC50 (µM)Reference
Compound B7Antitumor1
Compound 6dAntimicrobial10
Compound 5aAntiprotozoal5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.